molecular formula H4SSi B8362989 Silanethiol CAS No. 14044-97-4

Silanethiol

Cat. No. B8362989
Key on ui cas rn: 14044-97-4
M. Wt: 64.18 g/mol
InChI Key: TXDNPSYEJHXKMK-UHFFFAOYSA-N
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Patent
US07737203B2

Procedure details

Mercaptosilane (SI263 made by Degussa) in 196.4 g (1 mole) and cyclohexane dimethanol divinyl ether (CHDVE made by Nippon Carbide Industries) in 98.2 g (0.5 mole) were reacted in the presence of a phosphoric acid ester catalyst at room temperature for 3 hours to obtain a blocked mercaptosilane (SI263/CHDVE) shown by the following formula:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phosphoric acid ester
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][SiH3:2].C(OC[C:7]1([CH2:13][O:14][CH:15]=[CH2:16])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)=C>>[SH:1][SiH3:2].[CH2:16]=[CH:15][O:14][CH2:13][CH:7]1[CH2:8][CH2:9][CH:10]([CH2:15][O:14][CH:13]=[CH2:7])[CH2:11][CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S[SiH3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OCC1(CCCCC1)COC=C
Name
phosphoric acid ester
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S[SiH3]
Name
Type
product
Smiles
C=COCC1CCC(CC1)COC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07737203B2

Procedure details

Mercaptosilane (SI263 made by Degussa) in 196.4 g (1 mole) and cyclohexane dimethanol divinyl ether (CHDVE made by Nippon Carbide Industries) in 98.2 g (0.5 mole) were reacted in the presence of a phosphoric acid ester catalyst at room temperature for 3 hours to obtain a blocked mercaptosilane (SI263/CHDVE) shown by the following formula:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phosphoric acid ester
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][SiH3:2].C(OC[C:7]1([CH2:13][O:14][CH:15]=[CH2:16])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)=C>>[SH:1][SiH3:2].[CH2:16]=[CH:15][O:14][CH2:13][CH:7]1[CH2:8][CH2:9][CH:10]([CH2:15][O:14][CH:13]=[CH2:7])[CH2:11][CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S[SiH3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OCC1(CCCCC1)COC=C
Name
phosphoric acid ester
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S[SiH3]
Name
Type
product
Smiles
C=COCC1CCC(CC1)COC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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